molecular formula C5H9NO3 B1278287 (S)-2-Amino-2-(oxetan-3-yl)acetic acid CAS No. 394653-46-4

(S)-2-Amino-2-(oxetan-3-yl)acetic acid

Cat. No.: B1278287
CAS No.: 394653-46-4
M. Wt: 131.13 g/mol
InChI Key: RMQBFQWTJJLVRW-BYPYZUCNSA-N
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Description

(S)-2-Amino-2-(oxetan-3-yl)acetic acid is a chiral amino acid derivative featuring an oxetane ring

Mechanism of Action

Target of Action

The primary targets of (S)-2-Amino-2-(oxetan-3-yl)acetic acidOxetane-containing compounds have been employed to improve drugs’ physicochemical properties . They have been used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

The specific mode of action of This compoundOxetane-containing compounds are known to interact with their targets in a way that improves the drug’s physicochemical properties . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Biochemical Pathways

The exact biochemical pathways affected by This compoundOxetane-containing compounds have been shown to influence various biochemical pathways due to their ability to improve the physicochemical properties of drugs .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundOxetane-containing compounds are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Result of Action

The specific molecular and cellular effects of This compoundOxetane-containing compounds are known to improve the physicochemical properties of drugs, which can lead to enhanced efficacy and stability .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compoundIt is known that the physicochemical properties of oxetane-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route described above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxetan-

Properties

IUPAC Name

(2S)-2-amino-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBFQWTJJLVRW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CO1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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